molecular formula C6H3ClFNO2 B104753 3-Chloro-4-fluoronitrobenzene CAS No. 350-30-1

3-Chloro-4-fluoronitrobenzene

Cat. No. B104753
CAS RN: 350-30-1
M. Wt: 175.54 g/mol
InChI Key: DPHCXXYPSYMICK-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoronitrobenzene is a chemical compound that is part of the halonitrobenzene family, characterized by the presence of chlorine, fluorine, and a nitro group attached to a benzene ring. This compound is of interest due to its potential applications in the synthesis of various heterocyclic compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of 3-Chloro-4-fluoronitrobenzene can be achieved through a halogen-exchange fluorination process starting from 3,4-dichloronitrobenzene. A study demonstrated that using microwave irradiation significantly enhances the reaction rate, yield, and selectivity compared to conventional heating methods. The use of AlCl3 and SbCl3 as catalysts yielded excellent results, with the best outcome being a high yield of 97.0% under 400 W microwave irradiation for 10 minutes . Another approach for synthesizing related fluoronitrobenzene compounds involves a fluorinating technology that studies the theory of the reaction and the effects of operation conditions on the conversion ratio .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluoronitrobenzene and related compounds has been studied through various solvate structures. For instance, the solvate structure of 3,4-dichloro-1-nitrobenzene with aniline forms ribbons linked together via hydrogen bonds into a two-dimensional sheet . Similarly, the solvate structure with 1,4-dioxane also forms a two-dimensional sheet linked by hydrogen bonds . These studies provide insights into the intermolecular interactions and crystal packing of halonitrobenzenes, which can be relevant for understanding the properties of 3-Chloro-4-fluoronitrobenzene.

Chemical Reactions Analysis

The reactivity of halonitrobenzenes, including compounds similar to 3-Chloro-4-fluoronitrobenzene, has been explored in various chemical reactions. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a multireactive building block for the synthesis of various nitrogenous heterocycles . Additionally, the SNAr (nucleophilic aromatic substitution) reaction of 3-fluoro-4-chloronitrobenzene with different nucleophiles has been studied, revealing that the type of nucleophile can influence the substitution pattern .

Physical and Chemical Properties Analysis

The physical properties of 3-Chloro-4-fluoronitrobenzene, such as density, viscosity, and saturated vapor pressure, have been measured over a range of temperatures. The relationship between temperature and density can be well correlated by a linear equation, and the viscosity data fits well with several models, including the VFT equation. The saturated vapor pressure can be accurately described by the Antoine and Riedel equations, which are useful for chemical design. Additionally, the thermal expansion coefficient and the molar vaporization enthalpy have been evaluated .

Scientific Research Applications

  • Synthesis Enhancement : 3-Chloro-4-fluoronitrobenzene is synthesized from 3,4-dichloronitrobenzene through halogen-exchange fluorination. Microwave irradiation significantly increases the reaction rate, yield, and selectivity compared to conventional heating. AlCl3 and SbCl3 catalyze this reaction effectively, achieving a high yield of 97.0% under specific microwave conditions (Luo Jun, 2007).

  • Fluorochloroaniline Manufacturing : This compound is crucial in the manufacturing of fluorochloroaniline. Studies on the fluorinating reaction and operational conditions provide insights into optimizing the conversion ratio, leading to improved synthesis methods (Zhu Ming-hua, 2006).

  • Physical Property Analysis : Research has been conducted on the density, viscosity, and saturated vapor pressure of 3-Chloro-4-fluoronitrobenzene. This includes temperature-dependent behaviors and correlations, vital for chemical design and application (Jinyi Chen & Hongxin Wang, 2020).

  • Biodegradation Studies : Investigations into the biodegradation of halonitroaromatic compounds, including 3-Chloro-4-fluoronitrobenzene, by bacteria have been conducted. These studies advance understanding of bacterial adaptation to habitats contaminated with chloronitrobenzenes (Zhihui Xu et al., 2022).

  • Amination and Coupling Reactions : 3-Chloro-4-fluoronitrobenzene has been used in studies of amination and coupling reactions. This includes understanding catalyst effectiveness and reaction conditions for producing specific compounds (Y. M. Kim & Shu Yu, 2003).

  • Environmental Impact and Bioremediation : The compound's transformation under methanogenic conditions and its interaction with microbial communities have been examined. This research is significant for understanding the environmental impact and potential bioremediation strategies (Zhi-Qing Zhao et al., 2014).

Safety And Hazards

3-Chloro-4-fluoronitrobenzene is harmful if swallowed and causes skin irritation . It also causes serious eye damage . It may cause respiratory irritation . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .

properties

IUPAC Name

2-chloro-1-fluoro-4-nitrobenzene
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InChI

InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHCXXYPSYMICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049278
Record name 2-Chloro-1-fluoro-4-nitrobenzene
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Molecular Weight

175.54 g/mol
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Product Name

3-Chloro-4-fluoronitrobenzene

CAS RN

350-30-1
Record name 3-Chloro-4-fluoronitrobenzene
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Record name 2-Chloro-1-fluoro-4-nitrobenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,500 parts of 3,4-dichloronitrobenzene, 680 parts of potassium fluoride and 5 parts of cesium fluoride are stirred in 1,500 parts of tetramethylenesulfone under nitrogen for 3 hours at 220° C. Working up takes place as described in Example 1(a). 1,275 parts (93% of theory) of 3-chloro-4-fluoronitrobenzene of melting point 41°-42° C. are obtained.
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Synthesis routes and methods III

Procedure details

A suspension of 1,500 parts of 3,4-dichloronitrobenzene, 900 parts of potassium fluoride and 10 parts of cesium fluoride in 800 parts of dimethylformamide is refluxed for 16 hours (165° C.). The mixture is worked up as described in Example 1(a). 1,110 parts (81% of theory) of 3-chloro-4-fluoronitrobenzene of melting point 41°-42° C. are obtained.
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Synthesis routes and methods IV

Procedure details

A suspension of 1,500 parts of 3,4-dichloronitrobenzene, 680 parts of potassium fluoride and 25 parts of 18-crown-6 in 1,420 parts of dimethylformamide is refluxed for 9 hours, the temperature being 165° C. The mixture is worked up by the method described in Example 1. 1,124 parts (82% of theory) of 3-chloro-4-fluoronitrobenzene of melting point 41°-42° C. are obtained.
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Synthesis routes and methods V

Procedure details

70 g (0.2 mol) of octadecyltrimethylammonium chloride were dissolved in a melt of 2020 g (10.5 mol) of 3,4-dichloronitrobenzene at 50° C. with stirring, 580 g (10.0 mol) of potassium fluoride were suspended at 100° C. and this suspension was heated to 180° C. for 9 h. After cooling to about 60° C., the reaction suspension was filtered with suction, the liquid adhering to the residue was distilled off at 150° C./70 torr and the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger. 1445 g (90.6%, relative to 3,4-dichloronitrobenzene converted) of 3-chloro-4-fluoronitrobenzene and 324 g (13.6%, relative to 3,4-dichioronitrobenzene employed) of unreacted 3,4-dichloronitrobenzene were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-fluoronitrobenzene
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3-Chloro-4-fluoronitrobenzene
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3-Chloro-4-fluoronitrobenzene
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3-Chloro-4-fluoronitrobenzene
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3-Chloro-4-fluoronitrobenzene
Reactant of Route 6
3-Chloro-4-fluoronitrobenzene

Citations

For This Compound
103
Citations
J Chen, H Wang - The Journal of Chemical Thermodynamics, 2021 - Elsevier
… 3-Chloro-4-fluoronitrobenzene and 3-chloro-2-fluoronitrobenzene (… when the nitro group of 3-chloro-4-fluoronitrobenzene was replaced by … 3-chloro-4-fluoronitrobenzene and 3-chloro-2-…
Number of citations: 5 www.sciencedirect.com
K YAMAMOTO, K FUJIMORI, T NAKANO… - Journal of …, 1992 - jstage.jst.go.jp
… 3-dimethyl-4-pentenoate and 3chloro-4-fluoronitrobenzene, in atmosphere has been developed. … The recoveries of methyl 3, 3-dimethyl-4pentenoate and 3-chloro-4-fluoronitrobenzene …
Number of citations: 0 www.jstage.jst.go.jp
M Shimizu, Y Yasui, N Matsumoto - Mutation Research/Genetic Toxicology, 1983 - Elsevier
The mutagenicity of 21 chloro- or fluoronitrobenzene compounds and 9 chloro- or fluorobenzene compounds in Salmonella typhimurium (strains TA98, TA1538, TA1537, TA100 and …
Number of citations: 90 www.sciencedirect.com
R Ravi, H Sivaramakrishnan… - Indian Journal of …, 1997 - repository.ias.ac.in
, - r~cOOH a~)J Page 1 , I I In<;Jian Journal of Chemistry Vo,!. 36B, April 1997, pp. 347-348 Note I Nucleophilic substitutions on 3-chloro-4- fluo'ronitrobenzene R Ravi, H Sivaramakrishnan …
Number of citations: 1 repository.ias.ac.in
J Spencer, RP Rathnam, H Patel, N Anjum - Tetrahedron, 2008 - Elsevier
Heterocycle containing nitroaromatics were reduced by Mo(CO) 6 and DBU in EtOH under microwave irradiation within 15min. Under the same conditions, 4-fluoronitrobenzene was …
Number of citations: 53 www.sciencedirect.com
A Morikawa, T Furukawa, Y Moriyama - Polymer journal, 2005 - nature.com
… A new phenylated diamine, bis(4-amino-2-biphenyl)ether, was synthesized in five steps starting from 3-chloro-4-fluoronitrobenzene. New aromatic polyimides having phenyl groups at …
Number of citations: 25 www.nature.com
M Kikuchi, M Nakagawa, S Tone, H Saito, T Niino… - Chemosphere, 2016 - Elsevier
… However, 3-chloro-4-fluoronitrobenzene and two other substances with log P ow values less than 2.6 demonstrated no changes in adsorption with either increasing HCO-40 …
Number of citations: 3 www.sciencedirect.com
D Li, W Zhang, L Zhu, SF Yin, N Kambe… - ChemistryOpen, 2022 - Wiley Online Library
… Initially, to evaluate the catalytic activity of the prepared FeO(OH)@C nanoparticles, we chose 3-chloro-4-fluoronitrobenzene (1 a) and hydrazine hydrate as substrates to identify optimal …
CC LIU, WP LU, YN YAN - Chinese Journal of Organic Chemistry, 2010 - sioc-journal.cn
… Table 2 Effect of Pd and Fe loading on carbonylation of 3-chloro-4-fluoronitrobenzene with … ylation of 3-chloro-4-fluoronitrobenzene with methanol over TiO2 supported Pd-Fe catalyst …
Number of citations: 2 sioc-journal.cn
S Weigel, K Bester, H Hühnerfuss - Marine pollution bulletin, 2005 - Elsevier
… -methyl) of known adverse effects on marine and limnic environments, as well as industrial chemicals of toxic and mutagenic properties (nitrobenzene, 3-chloro-4-fluoronitrobenzene, …
Number of citations: 53 www.sciencedirect.com

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